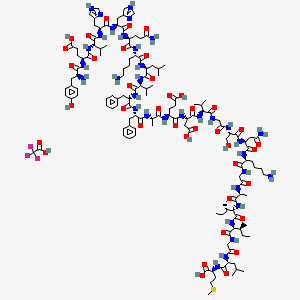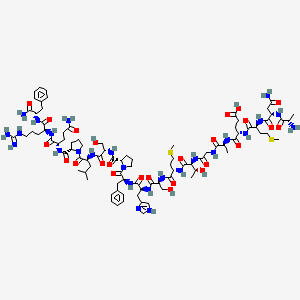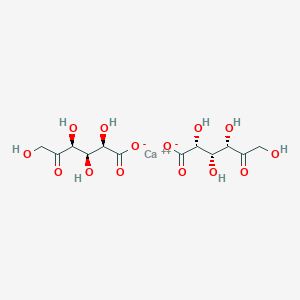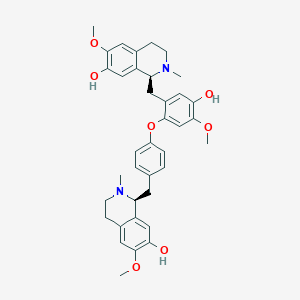![molecular formula C10H16Br6O B1518511 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]](/img/structure/B1518511.png)
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is a brominated organic compound. It is characterized by its multiple bromine atoms, which make it highly reactive and useful in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-bis(bromomethyl)propane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The bromination process is typically followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Elimination Products: Alkenes formed by the removal of hydrogen and bromine atoms.
Addition Products: Compounds formed by the addition of nucleophiles to the brominated carbon atoms.
Aplicaciones Científicas De Investigación
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various chemical reactions to modify the compound and create new derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-(bromomethyl)propane: A simpler compound with fewer bromine atoms.
2,2-Bis(bromomethyl)propane: A precursor used in the synthesis of the target compound.
1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]propane: A closely related compound with a similar structure.
Uniqueness
1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane] is unique due to its high degree of bromination, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C10H16Br6O |
|---|---|
Peso molecular |
631.7 g/mol |
Nombre IUPAC |
1,3-dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane |
InChI |
InChI=1S/C10H16Br6O/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h1-8H2 |
Clave InChI |
CWXPQNWWCJJVSW-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


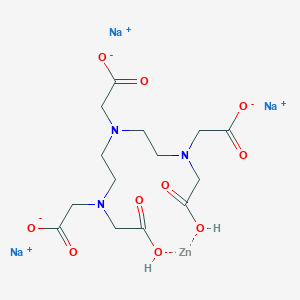
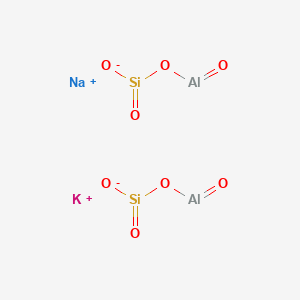
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
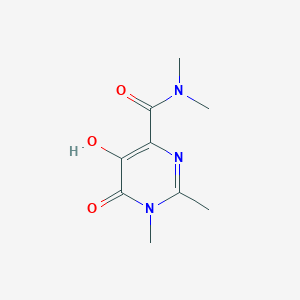
![disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)

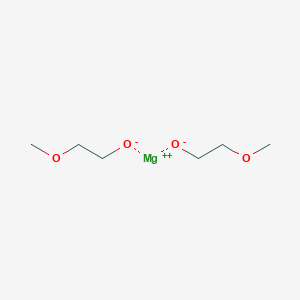
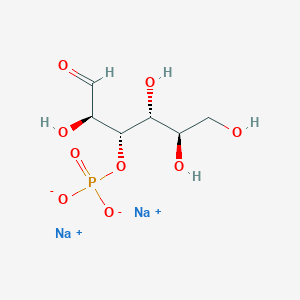
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)
